CpdD hydrochloride CpdD hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14495618
InChI: InChI=1S/C25H33BrN4O3S.ClH/c1-3-30(4-2)17-8-18-34(31,32)29-23(16-13-20-9-6-5-7-10-20)25-27-24(28-33-25)19-21-11-14-22(26)15-12-21;/h5-7,9-12,14-15,23,29H,3-4,8,13,16-19H2,1-2H3;1H/t23-;/m1./s1
SMILES:
Molecular Formula: C25H34BrClN4O3S
Molecular Weight: 586.0 g/mol

CpdD hydrochloride

CAS No.:

Cat. No.: VC14495618

Molecular Formula: C25H34BrClN4O3S

Molecular Weight: 586.0 g/mol

* For research use only. Not for human or veterinary use.

CpdD hydrochloride -

Specification

Molecular Formula C25H34BrClN4O3S
Molecular Weight 586.0 g/mol
IUPAC Name N-[(1R)-1-[3-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]-3-phenylpropyl]-3-(diethylamino)propane-1-sulfonamide;hydrochloride
Standard InChI InChI=1S/C25H33BrN4O3S.ClH/c1-3-30(4-2)17-8-18-34(31,32)29-23(16-13-20-9-6-5-7-10-20)25-27-24(28-33-25)19-21-11-14-22(26)15-12-21;/h5-7,9-12,14-15,23,29H,3-4,8,13,16-19H2,1-2H3;1H/t23-;/m1./s1
Standard InChI Key WILYCIHDBDOFAQ-GNAFDRTKSA-N
Isomeric SMILES CCN(CC)CCCS(=O)(=O)N[C@H](CCC1=CC=CC=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl
Canonical SMILES CCN(CC)CCCS(=O)(=O)NC(CCC1=CC=CC=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl

Introduction

Chemical Identification and Properties

CpdD hydrochloride (CAS 2108806-12-6) is a synthetic small molecule characterized as a selective antagonist of the ghrelin receptor (GhrR, also known as GHS-R1a). Its molecular formula is C₂₅H₃₃BrN₄O₃S·HCl, with a molecular weight of 585.98 g/mol . The compound is produced with high purity (>97%) and is used exclusively in research settings .

PropertyValueSource
CAS Number2108806-12-6
Molecular FormulaC₂₅H₃₃BrN₄O₃S·HCl
Molecular Weight585.98 g/mol
Purity≥97%
SolubilityRequires specific solvent selection (e.g., DMSO, ethanol)
Storage Conditions-80°C (6 months) or -20°C (1 month)

Key structural features include a bromine atom and a sulfonamide group, contributing to its selectivity and pharmacokinetic profile. The hydrochloride salt enhances solubility, enabling formulation for in vitro and in vivo studies .

Pharmacological Mechanism and Selectivity

CpdD hydrochloride acts as a competitive antagonist at GhrR, blocking ghrelin-mediated signaling pathways. Ghrelin, an orexigenic hormone, stimulates food intake and regulates energy balance via GhrR activation. By antagonizing this receptor, CpdD may suppress appetite and metabolic dysregulation, making it a candidate for treating obesity, cancer cachexia, and metabolic disorders .

Key Mechanistic Insights:

  • Receptor Selectivity: CpdD shows no affinity for the motilin receptor (Ki >6 μM), distinguishing it from non-selective antagonists .

  • Functional Activity: Competitively inhibits ghrelin-induced calcium mobilization in transfected cells, indicating robust antagonism .

  • Potential Therapeutic Targets:

    • Obesity: Suppression of GhrR activity reduces food intake and adiposity.

    • Cancer Cachexia: Counteracts ghrelin-driven catabolism in wasting syndromes .

Applications in Research

CpdD hydrochloride serves as a critical tool in studying GhrR-mediated pathways. Its applications include:

Preclinical Obesity Models

  • Antiobesity Effects: Peripherally acting GhrR antagonists like CpdD may reduce ghrelin-induced hyperphagia and fat accumulation in rodent models .

  • Central vs. Peripheral Action: Structural analogs of CpdD (e.g., PF-6870961) demonstrate brain penetration, enabling CNS-targeted therapy .

Cancer Cachexia and Metabolic Disorders

  • Cachexia Therapy: GhrR antagonists mitigate muscle wasting and anorexia in preclinical cancer models by modulating energy balance .

  • Insulin Sensitivity: Some antagonists improve glucose metabolism, though CpdD’s specific effects remain under investigation .

Production and Quality Control

CpdD hydrochloride is synthesized and validated through rigorous quality assurance protocols:

ParameterSpecificationMethod
Purity≥97%HPLC
IdentityConfirmed via SDF/mass specNMR, LC-MS/MS
StabilityStable under recommended storageAccelerated degradation studies

Manufacturers like Molcore and GLPBio emphasize reproducible synthesis, with yields exceeding 70% in optimized protocols .

Comparative Analysis with Other Antagonists

CpdD shares mechanistic similarities with established GhrR antagonists but differs in selectivity and pharmacokinetics:

AntagonistKi (GhrR)SelectivityKey Application
CpdD HydrochlorideNot reportedHigh (no motilin affinity)Obesity, metabolic studies
YIL781 Hydrochloride17 nMModerate (Ki = 6 μM for motilin)Preclinical obesity models
PF-68709619.2 nMBrain-penetrantCNS-targeted cachexia
JMV 316860 nMPeripheral actionAntiobesity trials

While CpdD’s exact potency (Ki) remains undisclosed, its structural complexity (e.g., bromine, sulfonamide groups) suggests optimized receptor binding compared to earlier antagonists .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator